

Validating the Mechanism of Action of 2-(1H-Pyrazol-4-yl)morpholine

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Compound of Interest

Compound Name: 2-(1H-Pyrazol-4-yl)morpholine;dihydrochloride

CAS No.: 2287299-71-0

Cat. No.: B2846409

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Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Lead Discovery Biologists Focus: Fragment-Based Drug Discovery (FBDD) & Kinase Inhibitor Validation

Executive Summary: The Hinge-Binder Scaffold

2-(1H-Pyrazol-4-yl)morpholine is not a standalone drug but a privileged pharmacophore (scaffold) widely used in the synthesis of ATP-competitive kinase inhibitors, particularly for targets like GCN2 (General Control Nonderepressible 2) and JAK family kinases. Its mechanism of action (MoA) relies on the pyrazole moiety acting as a hydrogen bond donor/acceptor pair for the kinase "hinge" region, while the morpholine ring solubilizes the molecule and directs vectors into the solvent-exposed region.

Validating this molecule requires a shift from traditional "drug potency" metrics (IC50) to Fragment-Based Drug Discovery (FBDD) metrics (Ligand Efficiency, Binding Kinetics). This guide outlines the rigorous biophysical and biochemical workflows necessary to validate its binding mode and efficacy compared to standard controls.

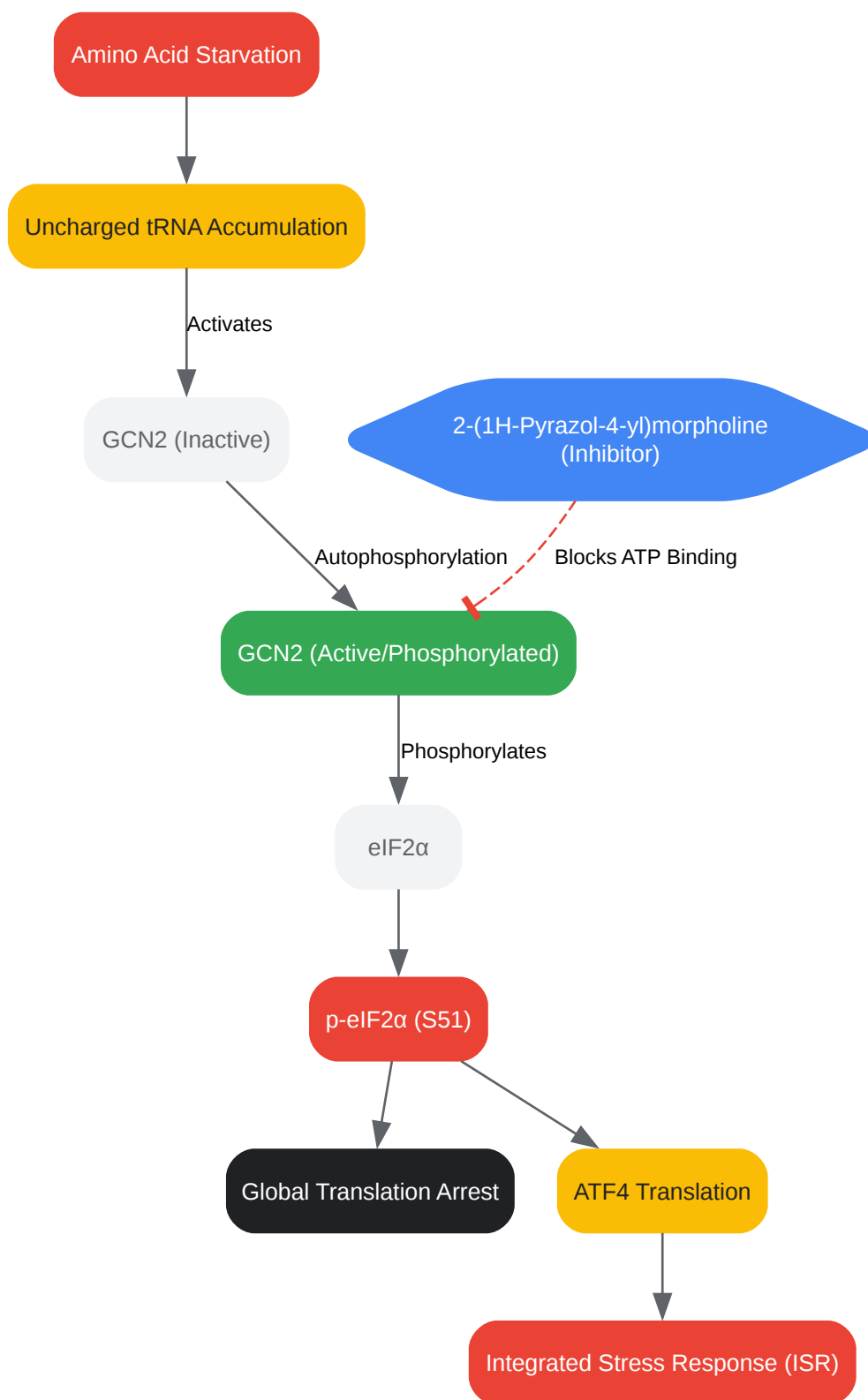
Mechanistic Hypothesis: ATP-Competitive Inhibition

The core mechanism is Type I Kinase Inhibition. The molecule competes with intracellular ATP for the active site of the kinase.

- Binding Site: The deep cleft between the N- and C-lobes of the kinase.
- Interaction Mode:
 - Pyrazole N1 (H-bond Donor): Interacts with the backbone carbonyl of the hinge residue (e.g., Glu803 in GCN2).
 - Pyrazole N2 (H-bond Acceptor): Interacts with the backbone amide of the hinge residue.
 - Morpholine: Protrudes towards the solvent front, improving physicochemical properties (LogP, Solubility).

Visualization: GCN2 Signaling & Inhibition Pathway

The following diagram illustrates the downstream effects of GCN2 inhibition by the scaffold, preventing the phosphorylation of eIF2 α and the subsequent Integrated Stress Response (ISR).



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Caption: GCN2 activation pathway and the interception point of 2-(1H-Pyrazol-4-yl)morpholine at the ATP-binding step.

Comparative Analysis: Fragment vs. Gold Standard

When validating this scaffold, you cannot compare its raw potency (IC50) directly to an optimized drug. You must compare Ligand Efficiency (LE) and Binding Kinetics.

Comparison Targets:

- Staurosporine: The pan-kinase "sledgehammer" (High Potency, Low Specificity).
- Native ATP: The endogenous competitor (High Concentration).
- Optimized Lead (e.g., GCN2-IN-1): A fully elaborated drug derived from this scaffold.

Performance Matrix

Feature	2-(1H-Pyrazol-4-yl)morpholine (Scaffold)	Staurosporine (Control)	Optimized Lead (Goal)
Primary Metric	Ligand Efficiency (LE)	IC50 (Potency)	Selectivity & Potency
Typical IC50	10 - 100 μ M	< 10 nM	< 50 nM
Binding Affinity ()	High μ M range	pM - Low nM range	Low nM range
Molecular Weight	~153 Da	466 Da	~350-500 Da
Ligand Efficiency	High (>0.4 kcal/mol/HA)	Moderate (~0.3)	Moderate-High
Validation Method	SPR / NMR / X-ray	Biochemical Assay	Cell-based Assay
Mechanism	Hinge Binder (Weak)	Multi-site Binder (Strong)	Hinge + Hydrophobic Pocket

Expert Insight: Do not discard the scaffold if the IC50 is in the micromolar range. A small molecule (MW < 200) with an IC50 of 50 μ M is often a better starting point than a large

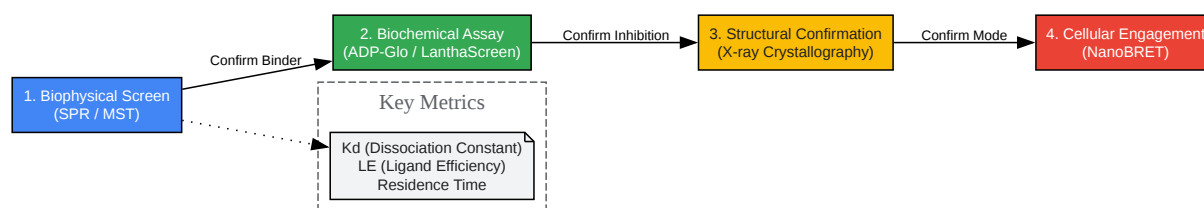
molecule (MW > 500) with an IC₅₀ of 1 μ M, due to superior Ligand Efficiency.

Experimental Validation Framework

To scientifically validate the MoA, you must prove:

- Direct Binding: It binds to the target protein physically (Biophysics).
- Competition: It displaces ATP (Biochemistry).
- Structural Confirmation: It binds at the hinge (Structural Biology).

Workflow Diagram: The Validation Funnel



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Caption: The orthogonal validation funnel ensures false positives (e.g., aggregators) are eliminated early.

Detailed Experimental Protocols

Protocol A: Surface Plasmon Resonance (SPR) – The Gold Standard

Why: Fragments often have fast off-rates (

) that are undetectable in wash-based assays (ELISA). SPR measures binding in real-time.

Equipment: Biacore 8K or S200. Reagents: Biotinylated GCN2 Kinase Domain, CM5 Sensor Chip.

- Immobilization:

- Capture biotinylated GCN2 on a Streptavidin (SA) or CM5 chip (via amine coupling) to a density of ~2000-3000 RU. High density is required for low-MW fragments.
- Solvent Correction:
 - Prepare a DMSO calibration curve (3% to 5% DMSO) to correct for bulk refractive index changes.
- Injection Cycle:
 - Analyte: 2-(1H-Pyrazol-4-yl)morpholine.[1][2][3][4][5]
 - Concentration Series: 0, 3.125, 6.25, 12.5, 25, 50, 100, 200 μ M (Must go high for fragments).
 - Contact Time: 60 seconds (Fast association expected).
 - Dissociation Time: 60 seconds (Fast dissociation expected).
- Analysis:
 - Fit data to a 1:1 Steady State Affinity model (since kinetics might be too fast to resolve).
 - Success Criteria: A clear dose-dependent reaching theoretical saturation.

Protocol B: ADP-Glo Kinase Assay – Functional Confirmation

Why: Proves that binding actually inhibits catalytic activity (ATP hydrolysis).

Reagents: Promega ADP-Glo™ Kit, Purified GCN2, Substrate (e.g., dephosphorylated eIF2 α peptide).

- Reaction Setup (384-well plate):
 - 2 μ L Kinase (GCN2, 5 nM final).
 - 2 μ L Inhibitor (2-(1H-Pyrazol-4-yl)morpholine, serial dilution).

- 1 μL ATP/Substrate Mix (10 μM ATP, 0.2 $\mu\text{g}/\mu\text{L}$ substrate).
- Incubation:
 - Incubate at Room Temperature for 60 minutes.
- Detection:
 - Add 5 μL ADP-Glo™ Reagent (stops reaction, consumes remaining ATP).
 - Incubate 40 mins.
 - Add 10 μL Kinase Detection Reagent (converts ADP to ATP -> Luciferase).
 - Incubate 30 mins.
- Readout:
 - Measure Luminescence.
 - Data Processing: Calculate Percent Inhibition =

Troubleshooting & Self-Validation

- Issue: "Flat" SPR curves.
 - Cause: The molecule is too small, or the protein surface density is too low.
 - Fix: Increase protein immobilization levels or use MST (MicroScale Thermophoresis) which is label-free and sensitive to hydration shell changes.
- Issue: Steep Hill Slope (>1.5) in IC50.[6]
 - Cause: Aggregation or non-specific inhibition.
 - Fix: Add 0.01% Triton X-100 to the assay buffer. If potency drops, the compound was acting as a colloidal aggregator (a false positive).

References

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